4-amino-3-(fluorosulfonyl)benzoic acid
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Overview
Description
4-Amino-3-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H6FNO4S It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and a fluorosulfonyl group at the 3-position
Preparation Methods
The synthesis of 4-amino-3-(fluorosulfonyl)benzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The fluorosulfonyl group can be introduced through a sulfonation reaction followed by fluorination. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
4-Amino-3-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield benzoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-(fluorosulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive fluorosulfonyl group.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-amino-3-(fluorosulfonyl)benzoic acid exerts its effects is primarily through its reactive fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or modification. The molecular targets often include serine, threonine, lysine, tyrosine, cysteine, and histidine residues in proteins. This reactivity makes it a valuable tool in chemical biology for studying protein function and interactions.
Comparison with Similar Compounds
Similar compounds to 4-amino-3-(fluorosulfonyl)benzoic acid include:
4-Fluorobenzoic acid: Lacks the amino and fluorosulfonyl groups, making it less reactive.
3-Fluorosulfonylbenzoic acid: Similar structure but without the amino group, affecting its reactivity and applications.
4-Amino-3-(chlorosulfonyl)benzoic acid: Similar but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of the amino and fluorosulfonyl groups, which confer distinct chemical properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
2167367-63-5 |
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Molecular Formula |
C7H6FNO4S |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-amino-3-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11) |
InChI Key |
PZENVZOYLNCYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N |
Purity |
95 |
Origin of Product |
United States |
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